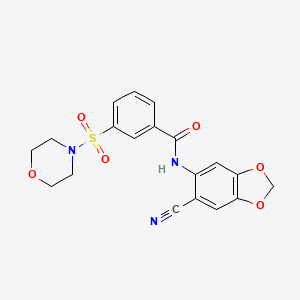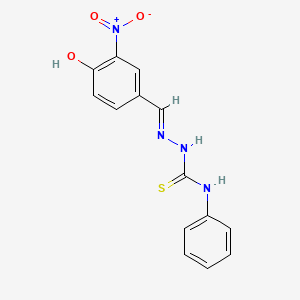
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that are not caused by alterations in the DNA sequence. BIX-01294 has been found to inhibit the activity of a specific enzyme called G9a, which is involved in the regulation of gene expression.
Applications De Recherche Scientifique
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been shown to improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Mécanisme D'action
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects by inhibiting the activity of G9a, which is a histone methyltransferase. G9a is responsible for adding methyl groups to histone proteins, which can lead to the repression of gene expression. By inhibiting G9a, this compound can increase the expression of certain genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to improve the efficiency of iPSC generation by increasing the expression of pluripotency genes. In animal models of neurodegenerative diseases, this compound has been found to reduce neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide in lab experiments is its specificity for G9a. This allows researchers to study the effects of inhibiting G9a without affecting other histone methyltransferases. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain cell types.
Orientations Futures
There are several future directions for research involving N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the role of G9a in various diseases, including cancer and neurodegenerative diseases. Finally, there is a need for more studies to determine the optimal concentration and duration of this compound treatment in different cell types.
Méthodes De Synthèse
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide can be synthesized in a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted into 6-nitro-1,3-benzodioxole. This compound is then reacted with cyanide to form N-(6-cyano-1,3-benzodioxol-5-yl)amine. The final step involves the reaction of N-(6-cyano-1,3-benzodioxol-5-yl)amine with 3-(morpholin-4-ylsulfonyl)benzoyl chloride to form this compound.
Propriétés
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c20-11-14-9-17-18(28-12-27-17)10-16(14)21-19(23)13-2-1-3-15(8-13)29(24,25)22-4-6-26-7-5-22/h1-3,8-10H,4-7,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOOOLUCMFZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6139664.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6139683.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6139689.png)

![1-{[(3-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)amino]methyl}cyclohexanol](/img/structure/B6139708.png)
![2-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6139710.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6139712.png)
![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139725.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B6139728.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6139745.png)